N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
Description
N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a synthetic triazole-containing amide derivative characterized by a four-carbon butanamide backbone linking a 4-ethoxyphenyl group to a 1,2,4-triazole moiety. The 1,2,4-triazole ring is a critical pharmacophore known for its ability to inhibit cytochrome P450 enzymes in fungi, disrupting ergosterol biosynthesis . The ethoxy substituent on the phenyl ring may enhance lipophilicity and membrane permeability compared to smaller groups like methoxy or chloro .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(1,2,4-triazol-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-20-13-6-4-12(5-7-13)17-14(19)8-11(2)18-10-15-9-16-18/h4-7,9-11H,3,8H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFVZNZRIGGNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Attachment of the butanamide moiety: This step involves the reaction of the triazole intermediate with a butanoyl chloride derivative under basic conditions.
Introduction of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction where the ethoxyphenyl group is introduced to the triazole-butanamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could yield an alcohol or alkane derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors in the body, leading to inhibition or activation of specific pathways. The molecular targets could include enzymes involved in metabolic processes or receptors on cell surfaces.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The electronic and steric properties of substituents on the phenyl ring significantly influence biological activity.
Key Findings :
Chain Length and Backbone Modifications
The length of the amide backbone and additional functional groups modulate pharmacokinetics and bioactivity.
Key Findings :
Antifungal Activity Comparisons
Triazole derivatives with structural similarities show notable antifungal performance.
Key Insights :
- The target compound’s ethoxyphenyl group may mimic the phenyl substituents in ’s benzamides, which outperform diniconazole .
Biological Activity
N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the following structural formula:
Synthesis Methods
The synthesis typically involves:
- Formation of Ethoxyphenyl Intermediate : Starting with 4-ethoxybenzene, a nitration reaction introduces a nitro group, which is subsequently reduced to form 4-ethoxyaniline.
- Amide Bond Formation : The 4-ethoxyaniline is reacted with 3-(1H-1,2,4-triazol-1-yl)propanoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired amide.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
Antifungal Activity :
- It may inhibit ergosterol synthesis in fungal cell membranes, leading to cell death. This mechanism is similar to that of established antifungal agents like azoles.
Anticancer Activity :
- The compound has been shown to interfere with signaling pathways critical for cancer cell proliferation. Specifically, it may inhibit enzymes involved in tumor growth and metastasis.
Antimicrobial Properties
Recent studies have investigated the antimicrobial efficacy of this compound against various pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Candida albicans | 5 µg/mL | Effective against yeast infections |
| Staphylococcus aureus | 10 µg/mL | Shows potential as a therapeutic agent |
These results indicate that this compound exhibits significant antimicrobial properties that warrant further investigation .
Case Studies
A recent study explored the compound's effectiveness as an antifungal agent in vitro. The authors reported that it significantly reduced fungal growth at concentrations lower than those required for traditional antifungal treatments. This suggests a promising avenue for developing new antifungal therapies .
In another study focusing on anticancer properties, compounds similar to this compound were evaluated for their ability to inhibit cancer cell lines. Results showed that derivatives containing the triazole moiety demonstrated enhanced cytotoxicity against various cancer types compared to their non-triazole counterparts .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide | Similar structure with methoxy group | Moderate antifungal activity |
| N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide | Similar structure with chloro group | Enhanced anticancer properties |
The substitution pattern on the phenyl ring significantly influences both chemical reactivity and biological activity. The ethoxy group in this compound appears to enhance its efficacy compared to others .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
